Auraptene

Descripción general

Descripción

Auraptene es un éter de cumarina monoterpénica bioactiva natural, principalmente aislado de miembros del género Citrus, como limones, pomelos y naranjas . Es conocido por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antibacterianas, antifúngicas, antiprotozoarias, antigentóxicas, antileishmaniales e inmunomoduladoras . This compound ha demostrado un potencial significativo como agente quimiopreventivo contra varios cánceres, incluidos los de hígado, piel, lengua, esófago y colon .

Métodos De Preparación

Auraptene se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la reacción de umbeliferona con bromuro de geranilo en presencia de una base, como carbonato de potasio, en un solvente orgánico como la acetona . La reacción generalmente se lleva a cabo bajo condiciones de reflujo durante varias horas, seguida de purificación mediante cromatografía en columna para obtener this compound puro.

Los métodos de producción industrial a menudo implican la extracción de this compound de fuentes naturales, como las cáscaras de cítricos. El proceso de extracción puede incluir pasos como extracción con solventes, destilación y cristalización para aislar y purificar this compound .

Análisis De Reacciones Químicas

Auraptene sufre varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar epóxidos y otros derivados oxigenados. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: La reducción de this compound puede conducir a la formación de dihidrothis compound. Los agentes reductores típicos incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, donde el grupo geranilo puede ser reemplazado por otros grupos funcionales. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos como tioles y aminas.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Properties

Auraptene has garnered significant attention for its anticancer effects across various types of cancers. Numerous studies have documented its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Key Findings:

- Breast Cancer: In a study involving 4T1 tumor-bearing Balb/c mice, this compound treatment resulted in a significant reduction in tumor volume and proliferation markers such as Ki-67. The treatment also modulated immune responses by increasing serum levels of IFN-γ while decreasing IL-4 levels .

- Colon Cancer: this compound demonstrated inhibitory effects on several colon cancer cell lines and animal models. It has been shown to suppress the expression of pro-inflammatory cytokines and reduce aberrant crypt foci in colonic tissues, indicating its potential as a chemopreventive agent .

- Esophageal Cancer: Research indicated that this compound enhances the sensitivity of esophageal stem-like cancer cells to chemotherapeutic agents like cisplatin and paclitaxel, thereby reducing the expression of cancer stem cell markers .

Table 1: Summary of this compound's Anticancer Effects

| Cancer Type | Model | Dosage/Concentration | Key Outcomes |

|---|---|---|---|

| Breast Cancer | 4T1 Tumor-Bearing Mice | Intraperitoneal | Reduced tumor volume, increased IFN-γ |

| Colon Cancer | Various Cell Lines | 1–50 µM | Inhibition of cell proliferation, reduced ACF |

| Esophageal Cancer | KYSE30 Cell Line | Combinatorial with drugs | Increased drug sensitivity, reduced CSC markers |

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. A notable study demonstrated that it enhances memory and protects against ischemic damage in a rat model of vascular dementia.

Key Findings:

- The administration of this compound resulted in improved memory performance and reduced oxidative stress markers following induced brain ischemia . This suggests its potential utility in treating neurodegenerative diseases.

Anti-inflammatory and Antioxidant Activities

This compound exhibits significant anti-inflammatory and antioxidant properties, contributing to its therapeutic potential beyond cancer treatment.

Key Findings:

- Studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and oxidative stress markers . This makes it a candidate for treating various inflammatory conditions.

Other Therapeutic Applications

Beyond its primary applications in oncology and neurology, this compound has been investigated for several other health benefits:

- Antimicrobial Activity: this compound has demonstrated antibacterial and antifungal properties, making it useful in combating infections .

- Gastroprotective Effects: Research indicates that this compound can reduce Helicobacter pylori colonization in gastric mucosa, suggesting a role in gastrointestinal health .

Mecanismo De Acción

Auraptene ejerce sus efectos a través de varios mecanismos, que incluyen:

Modulación de las vías de señalización: this compound puede modular las vías de señalización intracelular que controlan el crecimiento celular, la inflamación y la apoptosis.

Actividad antioxidante: This compound exhibe actividad antioxidante al eliminar las especies reactivas de oxígeno y proteger las células del estrés oxidativo.

Inhibición de enzimas: This compound puede inhibir enzimas involucradas en la esterificación del colesterol y modular su actividad de transcripción, lo que se asocia con el control del crecimiento y la invasión de células tumorales.

Comparación Con Compuestos Similares

Auraptene a menudo se compara con otros derivados de umbeliferona preniloxí, como la umbeliprenina. Ambos compuestos comparten propiedades farmacológicas similares, que incluyen actividades antiinflamatorias, antibacterianas y anticancerígenas . This compound es único en su capacidad de modular una gama más amplia de vías de señalización y exhibir un espectro más amplio de efectos terapéuticos .

Compuestos Similares

Umbelliprenina: Otro derivado de umbeliferona preniloxí con propiedades farmacológicas similares.

Escopoleína: Un derivado de cumarina con actividades antiinflamatorias y antioxidantes.

Bergapteno: Una furanocumarina con propiedades fotoprotectoras y anticancerígenas.

En conclusión, this compound es un compuesto versátil con un potencial significativo en diversas aplicaciones de investigación científica. Su estructura única y sus diversas propiedades farmacológicas lo convierten en un compuesto valioso para una mayor exploración y desarrollo en química, biología, medicina e industria.

Actividad Biológica

Auraptene, a natural prenylated coumarin predominantly found in citrus fruits, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Sources

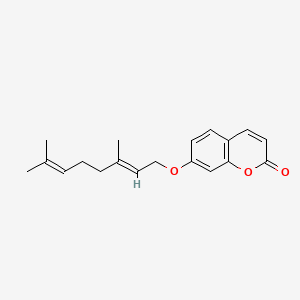

This compound is chemically classified as a prenyloxycoumarin. It is primarily isolated from the peels of citrus fruits such as Citrus aurantium and Aegle marmelos . Its structural formula is represented as follows:

Anticancer Activity

Numerous studies have demonstrated the anticancer effects of this compound across various cancer types. The compound exhibits cytotoxicity and inhibits the proliferation of cancer cells through multiple mechanisms:

- Cell Viability Reduction : this compound has been shown to decrease the viability of cervical (HeLa) and ovarian (A2780) cancer cells by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cell migration and invasion .

- Apoptosis Induction : In prostate cancer cell lines (PC3 and DU145), this compound triggers apoptosis via activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Mcl-1 . The following table summarizes the effects of this compound on various cancer cell lines:

| Cancer Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HeLa | Reduced viability | Inhibition of MMP-2 and MMP-9 |

| A2780 | Inhibited migration and invasion | Dose-dependent effects on cell behavior |

| PC3 | Induced apoptosis | Caspase activation, Bcl-2 inhibition |

| DU145 | Decreased proliferation | G1/S phase arrest, apoptosis induction |

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Cell Proliferation : this compound reduces cell proliferation in a dose-dependent manner across various cancer cell lines .

- Modulation of Signaling Pathways : It affects intracellular signaling pathways involved in inflammation, apoptosis, and cellular growth .

- Antioxidant Properties : this compound exhibits antioxidant activity by scavenging free radicals and enhancing the expression of antioxidant enzymes such as superoxide dismutase and catalase .

Additional Biological Activities

Beyond its anticancer properties, this compound displays a range of other biological activities:

- Antimicrobial Effects : this compound has shown antibacterial activity against various pathogens with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml .

- Neuroprotective Effects : Research indicates that this compound may help preserve cognitive function, although results have varied across studies .

- Anti-inflammatory Properties : The compound has been noted for its potential in modulating inflammatory responses, contributing to its overall therapeutic profile .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Colon Cancer Prevention : In animal models, administration of this compound significantly inhibited the development of azoxymethane-induced colonic aberrant crypt foci . This suggests a preventive role against colorectal carcinogenesis.

- Prostate Cancer Treatment : A study demonstrated that this compound effectively induced apoptosis in prostate cancer cells, leading to decreased tumor growth in vivo .

Propiedades

IUPAC Name |

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDDHGSKLOSQFK-RVDMUPIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897576 | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-02-3 | |

| Record name | Auraptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aurapten | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aurapten | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AURAPTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Auraptene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.